Ethyl 3-amino-2-methylbutanoate
Overview
Description
Ethyl 3-amino-2-methylbutanoate: is an organic compound with the molecular formula C₇H₁₅NO₂. It is a derivative of butanoic acid, featuring an ethyl ester group, an amino group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2-methylbutanoate can be synthesized from (Z)-3-amino-2-methyl-2-butenoic acid ethyl ester. The synthesis involves the reduction of the double bond in the precursor compound under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of 3-amino-2-methylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-amino-2-methylbutanoate can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: The compound can be reduced to form ethyl 3-amino-2-methylbutanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Ethyl 3-oxo-2-methylbutanoate.
Reduction: Ethyl 3-amino-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3-amino-2-methylbutanoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways involving amino acid derivatives.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
- Ethyl 3-amino-2-methylpropanoate
- Ethyl 3-amino-2-methylpentanoate
- Ethyl 3-amino-2-methylhexanoate
Comparison: Ethyl 3-amino-2-methylbutanoate is unique due to its specific chain length and the position of the amino and methyl groups. This structural specificity imparts distinct reactivity and interaction profiles compared to its analogs. For instance, the presence of the methyl group at the second position can influence the steric and electronic properties of the compound, affecting its reactivity and binding affinity to molecular targets .
Properties
IUPAC Name |
ethyl 3-amino-2-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)5(2)6(3)8/h5-6H,4,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLDWVZXTNBACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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